molecular formula C17H12ClNO B11839754 3-(4-Chlorostyryl)quinolin-5-ol

3-(4-Chlorostyryl)quinolin-5-ol

Cat. No.: B11839754
M. Wt: 281.7 g/mol
InChI Key: YPLSTMYJHRPNOR-SNAWJCMRSA-N
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Description

3-(4-Chlorostyryl)quinolin-5-ol is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a chlorostyryl group at the 3-position and a hydroxyl group at the 5-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorostyryl)quinolin-5-ol typically involves the condensation of 4-chlorobenzaldehyde with 5-hydroxyquinoline under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorostyryl)quinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorostyryl)quinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorostyryl)quinolin-5-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorostyryl)quinolin-5-ol is unique due to the presence of both the chlorostyryl and hydroxyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-5-ol

InChI

InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)4-5-13-10-15-16(19-11-13)2-1-3-17(15)20/h1-11,20H/b5-4+

InChI Key

YPLSTMYJHRPNOR-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=N2)/C=C/C3=CC=C(C=C3)Cl)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C(C=N2)C=CC3=CC=C(C=C3)Cl)C(=C1)O

Origin of Product

United States

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